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molecular formula H7InO7Sn B8577478 Indium tin hydroxide CAS No. 145226-31-9

Indium tin hydroxide

Cat. No. B8577478
M. Wt: 352.58 g/mol
InChI Key: KVXKIRARVMGHKF-UHFFFAOYSA-G
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Patent
US08986565B2

Procedure details

An aqueous indium chloride (InCl3) solution (containing 18 g of In metal) (50 mL) was mixed with 3.6 g of tin dichloride (SnCl2·2H2O) and the obtained mixed aqueous solution and an aqueous ammonia (NH3) solution were simultaneously added dropwise in 500 ml of water. After adjusting to pH 7, the mixture was reacted at a liquid temperature of 30° C. for 30 minutes. The thus obtained precipitate was repeatedly subjected to inclination washing with ion-exchange water. After resistivity of the supernatant liquid reaches 50,000 Ω·cm or more, a precipitate (In/Sn co-precipitated hydroxide) was separated by filtration to obtain a co-precipitated indium tin hydroxide whose dry powder has a persimmon tone.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[In+3:2].[Cl-].[Cl-].[Sn:5](Cl)Cl.N.[OH2:9]>>[OH-:9].[Sn+4:5].[In+3:2].[OH-:9].[OH-:9].[OH-:9].[OH-:9].[OH-:9].[OH-:9] |f:0.1.2.3,7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Name
Quantity
3.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the obtained mixed aqueous solution
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at a liquid temperature of 30° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washing with ion-exchange water
CUSTOM
Type
CUSTOM
Details
more, a precipitate (In/Sn co-precipitated hydroxide) was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Sn+4].[In+3].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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